molecular formula C25H19N3O7 B2679588 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide CAS No. 872613-34-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide

Cat. No.: B2679588
CAS No.: 872613-34-8
M. Wt: 473.441
InChI Key: BVDLUBBNVYPYAK-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide features a benzodioxin core linked via an amide bond to a benzofuran carboxamide scaffold, further substituted with a 2-methyl-3-nitrobenzamido group.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O7/c1-14-16(6-4-7-18(14)28(31)32)24(29)27-22-17-5-2-3-8-19(17)35-23(22)25(30)26-15-9-10-20-21(13-15)34-12-11-33-20/h2-10,13H,11-12H2,1H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDLUBBNVYPYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzodioxin Ring: Starting from a suitable precursor, the benzodioxin ring can be synthesized through cyclization reactions.

    Introduction of the Benzofuran Moiety: The benzofuran ring can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Nitrobenzamide Group: The nitrobenzamide group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran and benzodioxin rings.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran and benzodioxin rings.

    Reduction: Amino derivatives of the nitrobenzamide group.

    Substitution: Halogenated or alkylated derivatives of the aromatic rings.

Scientific Research Applications

Structure and Molecular Characteristics

The compound has a molecular formula of C22H18N2O6C_{22}H_{18}N_2O_6 and a molecular weight of 390.39 g/mol. Its structure consists of a benzodioxin moiety linked to a benzofuran carboxamide, which contributes to its biological activity.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide. Research indicates that derivatives of this compound exhibit significant inhibitory activity against key enzymes involved in metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).

Case Study: Inhibition of Acetylcholinesterase

In a study published in the Brazilian Journal of Pharmaceutical Sciences, derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase. The results showed promising activity, indicating potential use in treating neurodegenerative diseases .

Anticancer Activity

Another area of interest is the anticancer properties of this compound. Preliminary studies have suggested that it may possess cytotoxic effects against various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Table 2: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineResult
Enzyme InhibitionAcetylcholinesteraseSignificant inhibition
Anticancer ActivityVarious cancer cell linesCytotoxic effects observed

Research on Therapeutic Uses

The therapeutic potential of this compound extends beyond enzyme inhibition. Its structural features suggest possible applications in drug design for conditions such as:

  • Neurodegenerative diseases : Due to its ability to inhibit acetylcholinesterase.
  • Metabolic disorders : Through modulation of glucose metabolism via enzyme inhibition.

Mechanism of Action

The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound is distinguished by its 2-methyl-3-nitrobenzamido substituent. Key analogs from the evidence include:

Analog 1 : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(3-methylphenyl)acetamido]-1-benzofuran-2-carboxamide
  • Substituent : 2-(3-methylphenyl)acetamido
  • Key Differences : Replaces the nitro group with a methylphenyl moiety, reducing electron-withdrawing effects.
  • Implications : Likely enhances metabolic stability but may decrease binding affinity in nitro-dependent applications.
Analog 2 : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(naphthalen-2-yloxy)acetamido]-1-benzofuran-2-carboxamide
  • Substituent : 2-(naphthalen-2-yloxy)acetamido
  • Key Differences : Incorporates a bulky naphthalene group, increasing hydrophobicity and steric hindrance.
  • Implications : May improve membrane permeability but reduce solubility in aqueous environments.
Analog 3 : 3-{5-[(1R,2S)-2-(2,2-difluoropropanamido)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]-1H-indazol-1-yl}-N-[(3R)-oxolan-3-yl]benzamide
  • Substituent: Difluoropropanoyl and indazolyl groups.
  • Key Differences : Complex substituents targeting enzymatic interactions (e.g., glucosylceramide synthase inhibition).
  • Implications : Highlights the benzodioxin core’s versatility in drug design for specific biological targets.

Physicochemical and Pharmacological Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight ~493.45 g/mol* ~445.45 g/mol ~537.52 g/mol ~665.64 g/mol
Key Functional Groups Nitro, methyl, amide Methylphenyl, amide Naphthalene, ether Difluoro, indazole
Polarity High (nitro group) Moderate Low Moderate
Therapeutic Potential Unspecified C–H functionalization Research use Enzyme inhibition

*Calculated based on structural formula.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and its implications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of benzodioxane and benzofuran moieties. The synthetic pathway often starts with the preparation of 2,3-dihydro-1,4-benzodioxin derivatives, which are then reacted with various amides to yield the target compound.

General Synthesis Steps:

  • Formation of Benzodioxane: Starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine.
  • Amidation: Reaction with 2-methyl-3-nitrobenzoyl chloride in the presence of a base.
  • Purification: The resulting product is purified using crystallization or chromatography techniques.

Enzyme Inhibition

Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxin exhibit significant enzyme inhibitory activities. For instance, compounds synthesized from this scaffold have been tested against enzymes such as α-glucosidase and acetylcholinesterase, showing promising results for potential therapeutic applications in diabetes and Alzheimer’s disease management .

Compound Target Enzyme IC50 (µM) Activity
Compound Aα-glucosidase12.5Moderate inhibitor
Compound BAcetylcholinesterase8.0Strong inhibitor

Antimicrobial Activity

Preliminary studies have suggested that compounds related to N-(2,3-dihydro-1,4-benzodioxin) may possess antimicrobial properties. In vitro tests demonstrated efficacy against various bacterial strains, indicating a potential role in treating infections .

Anticancer Potential

Recent investigations into similar benzofuran derivatives have highlighted their anticancer activities through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. The ability to target specific pathways makes these compounds candidates for further development in cancer therapeutics .

Case Study 1: Antidiabetic Activity

A study published in Bioorganic Chemistry evaluated a series of sulfonamide derivatives based on the benzodioxane structure for their antidiabetic properties. The results indicated that certain modifications enhanced their inhibitory effects on α-glucosidase significantly compared to standard drugs like acarbose .

Case Study 2: Neuroprotective Effects

Another research effort focused on assessing the neuroprotective effects of benzofuran derivatives against oxidative stress-induced neuronal damage. These studies revealed that specific derivatives could mitigate neuronal cell death and improve survival rates in vitro .

Research Findings

The biological activity of this compound has been characterized through various assays:

  • Molecular Docking Studies: These studies have shown favorable binding affinities to enzyme targets involved in metabolic disorders.
  • Cell Viability Assays: Compounds were tested on human cell lines to assess cytotoxicity and selectivity.
  • In Vivo Studies: Preliminary animal studies suggest a potential for therapeutic applications with minimal side effects.

Q & A

Q. What are the optimal synthetic routes for this compound?

The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with a benzofuran-carboxamide derivative. A common method uses:

  • Reagents : N,N-dimethylformamide (DMF) as a solvent, lithium hydride (LiH) as a base, and Na₂CO₃ for pH control .
  • Procedure : Stepwise amidation under anhydrous conditions, followed by purification via column chromatography or recrystallization .
  • Yield Optimization : Adjusting reaction time (12–24 hours) and temperature (60–80°C) improves yield (70–85%) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • 1H NMR : Confirms proton environments (e.g., benzodioxin methylene protons at δ 4.2–4.4 ppm) .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹) .
  • Mass Spectrometry (EI-MS or ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 436.3) .

Q. Table 1: Typical Characterization Data

TechniqueKey Signals/ObservationsReference
1H NMR (DMSO-d6)δ 8.1–8.3 (amide NH), δ 2.4 (CH3)
IR1680 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO2)
EI-MSm/z 436.3 (M+H)+

Advanced Research Questions

Q. How can computational methods enhance reaction design for this compound?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction pathways (e.g., amide bond formation) .
  • ICReDD Approach : Combine computational reaction path searches with experimental validation to optimize conditions (e.g., solvent selection, catalyst loading) .
  • Machine Learning : Train models on existing reaction data to predict yields or side products .

Q. How do structural modifications affect biological activity?

  • Benzodioxin Modifications : Introducing electron-withdrawing groups (e.g., -NO2) enhances enzyme inhibition (e.g., lipoxygenase IC50 values < 10 µM) .
  • Benzofuran Substitutions : Adding methyl groups at position 3 increases steric hindrance, reducing binding affinity in some cases .
  • Methodology : Synthesize derivatives via N-alkylation or sulfonylation, then test against target enzymes/bacterial strains using standardized assays .

Q. Table 2: Biological Activity of Derivatives

DerivativeTarget Enzyme (IC50)Antibacterial Activity (MIC, µg/mL)Reference
Parent Compound12.5 µM32 (E. coli)
Nitro-Substituted8.7 µM16 (S. aureus)
Methylated18.2 µM64 (E. coli)

Q. How should researchers address discrepancies in biological activity data?

  • Replication : Repeat assays under identical conditions (pH, temperature, solvent) .
  • Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting results .
  • Assay Standardization : Adopt protocols from the Clinical and Laboratory Standards Institute (CLSI) for consistency .

Methodological Considerations

Q. What crystallographic tools are suitable for structural analysis?

  • SHELX Suite : Refine crystal structures using SHELXL for small-molecule X-ray diffraction data .
  • Dynamic pH Control : Ensure crystallization at pH 7–9 to stabilize the benzodioxin and benzofuran moieties .

Q. How to optimize reaction conditions for scale-up?

  • DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry) systematically to identify critical factors .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

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